Methyl 3-[(3-methylbutyl)amino]butanoate
Description
Methyl 3-[(3-methylbutyl)amino]butanoate is a branched-chain ester featuring an amino group substitution at the β-position of the butanoate backbone. The compound’s structure combines a methyl ester group, a butanoate chain, and a 3-methylbutylamine substituent, which may influence its solubility, reactivity, and biological activity. Such amino esters are often utilized as synthetic intermediates in pharmaceutical or agrochemical research, leveraging their ability to participate in cyclization or coupling reactions .
Properties
IUPAC Name |
methyl 3-(3-methylbutylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)5-6-11-9(3)7-10(12)13-4/h8-9,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCQAPCHJQNFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(3-methylbutyl)amino]butanoate can be synthesized through the esterification of 3-[(3-methylbutyl)amino]butanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methylbutyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(3-methylbutyl)amino]butanoic acid.
Reduction: Formation of 3-[(3-methylbutyl)amino]butanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methylbutyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methylbutyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the gamma-aminobutyric acid (GABA) system, which plays a crucial role in regulating neuronal excitability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 3-[(3-methylbutyl)amino]butanoate and related compounds:
*Hypothetical data inferred from structural analogs.
Physicochemical Properties
- Polarity and Solubility: The amino group in this compound increases polarity compared to non-amino esters like Isoamyl butyrate, likely enhancing solubility in polar solvents (e.g., methanol, DMSO). In contrast, Isoamyl butyrate’s lack of polar groups makes it more lipophilic, aligning with its use in flavoring oils .
- Boiling Point: Branched-chain esters (e.g., Isoamyl butyrate) typically have lower boiling points than amino-substituted analogs due to reduced hydrogen bonding. Amino esters may exhibit higher thermal stability .
- Reactivity: The secondary amine in this compound could participate in nucleophilic reactions or act as a ligand in metal coordination, unlike the inert ester group in Isoamyl butyrate. Ethyl 3-hydroxy-3-methylbutanoate’s hydroxyl group offers sites for oxidation or esterification .
Biological Activity
Methyl 3-[(3-methylbutyl)amino]butanoate is a compound of interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is an ester derivative that features a branched alkyl group, which can influence its biological activity. The presence of the amino group enhances its potential interaction with biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity and influence biochemical pathways through the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering their activity and affecting metabolic processes.
- Receptor Interaction : It can bind to specific receptors, potentially leading to physiological responses such as changes in neurotransmitter release or modulation of signaling pathways.
Biological Activity Profiles
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Antioxidant Potential : The compound has been evaluated for its antioxidant capacity, which is crucial for protecting cells from oxidative stress.
- Cytotoxic Effects : Some studies have indicated potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Methyl 3-(dimethylamino)butanoate | Structure | Moderate antimicrobial properties | Lacks the branched alkyl group |
| Ethyl 3-(diethylamino)propanoate | Structure | High enzyme inhibition | Different ester configuration |
| Methyl 3-aminobutanoate | Structure | Low cytotoxicity | Simpler structure without branched alkyl |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Molecules explored the antimicrobial properties of various esters, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections .
- Cytotoxicity Assessment : Research conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects at specific concentrations, indicating its potential as an anticancer agent .
- Antioxidant Studies : Investigations into the antioxidant properties revealed that this compound could effectively scavenge free radicals, contributing to its protective effects against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
